molecular formula C4H7N3O3S B2764402 (5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide CAS No. 1603242-28-9

(5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide

Cat. No. B2764402
CAS RN: 1603242-28-9
M. Wt: 177.18
InChI Key: JHKIFFLKZNVMNH-UHFFFAOYSA-N
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Description

“(5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide” is a chemical compound with the molecular weight of 177.18 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as “(5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide”, has been a focus of research in the field of medicinal chemistry . The synthesis often involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes .


Molecular Structure Analysis

The molecular structure of “(5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide” can be represented by the InChI code: 1S/C4H7N3O3S/c1-3-6-4(7-10-3)2-11(5,8)9/h2H2,1H3,(H2,5,8,9) .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazoles have been studied extensively. For instance, a unique series of oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold .


Physical And Chemical Properties Analysis

“(5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide” is a solid at room temperature . More specific physical and chemical properties such as melting point, solubility, and stability are not available in the search results.

Scientific Research Applications

Energetic Materials

Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan have been synthesized and used as insensitive energetic materials . These compounds have moderate thermal stabilities and are insensitive towards impact and friction . They have been found to be superior to TNT in terms of detonation performance .

Synthesis of Derivatives

The compound has been used in the synthesis of N-Trinitroethylamino derivatives and energetic salts . These derivatives were fully characterized by multinuclear NMR spectroscopy, IR, and elemental analysis .

Antioxidant Activities

Derivatives of the compound, specifically 5-((styrylsulfonyl)methyl)-1,3,4-Oxadiazol/Thiadiazol-2-amine derivatives, have been synthesized and tested for their antioxidant activities .

Anti-inflammatory Activities

The same derivatives mentioned above have also been tested for their anti-inflammatory activities .

Anticancer Evaluation

The compound has been used in anticancer evaluation studies . The MTT test, which quantifies living cells by measuring the activity of mitochondrial enzymes, has been used in these studies .

High Energy Molecules

Oxadiazoles, including the 5-Methyl-1,2,4-oxadiazol-3-yl moiety, have been utilized as high energy molecules . These molecules have favorable oxygen balance and positive heat of formations .

Pharmaceutical Compounds

Oxadiazoles have been used as pharmaceutical compounds . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Vasodilator, Anticonvulsant, Antidiabetic Applications

Oxadiazoles have been used in medicinal applications as an anticancer, vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications .

Future Directions

The future directions for the research and development of 1,2,4-oxadiazoles, such as “(5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide”, could involve further exploration of their biological activities and potential applications in medicinal chemistry . The design and synthesis of energetic compounds with azido groups have long been a focus of research in the field of energetic materials .

Mechanism of Action

Target of Action

Oxadiazole derivatives have been reported to exhibit promising anticancer activity , suggesting that they may target cancer cells or associated proteins

Mode of Action

Oxadiazole derivatives have been reported to exhibit anticancer activity This suggests that the compound may interact with its targets, potentially leading to the inhibition of cell proliferation or induction of apoptosis in cancer cells

Biochemical Pathways

Given the reported anticancer activity of oxadiazole derivatives , it can be hypothesized that this compound may affect pathways related to cell proliferation, apoptosis, or DNA repair

Result of Action

Given the reported anticancer activity of oxadiazole derivatives , it can be hypothesized that this compound may inhibit cell proliferation or induce apoptosis in cancer cells

properties

IUPAC Name

(5-methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O3S/c1-3-6-4(7-10-3)2-11(5,8)9/h2H2,1H3,(H2,5,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKIFFLKZNVMNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide

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